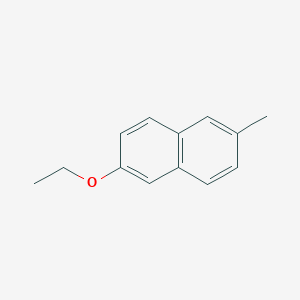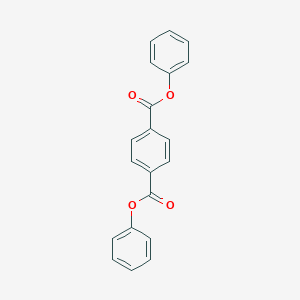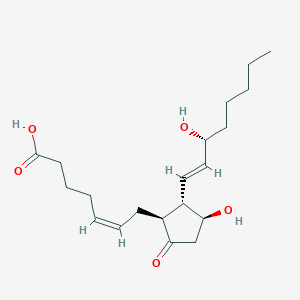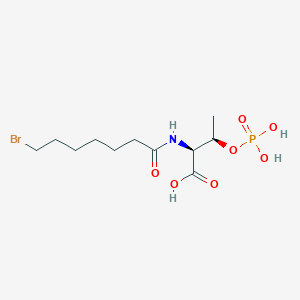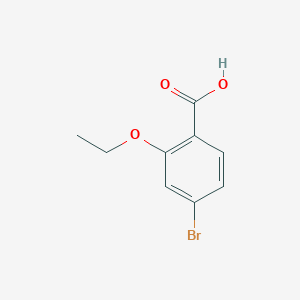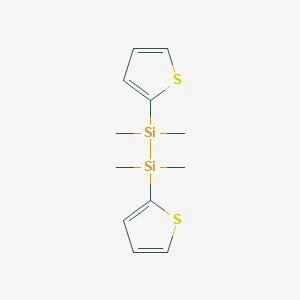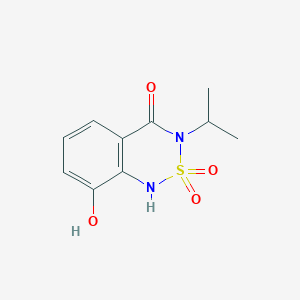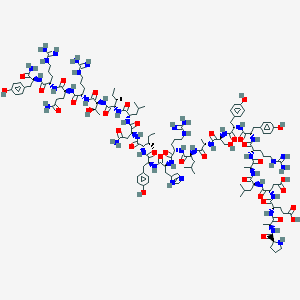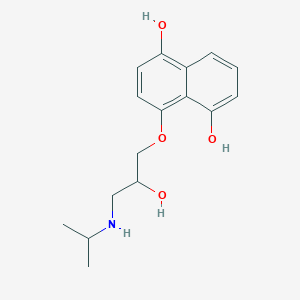
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been used to study the mechanism of action of beta-2 adrenergic receptors and their role in various physiological and biochemical processes.
作用机制
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- acts as a selective antagonist of the beta-2 adrenergic receptor. It binds to the receptor and prevents the activation of the receptor by endogenous ligands such as epinephrine and norepinephrine. The binding of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- to the beta-2 adrenergic receptor blocks the downstream signaling pathways that are activated by the receptor, resulting in the inhibition of various physiological and biochemical processes.
生化和生理效应
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the airways, which is a key mechanism in the treatment of asthma and COPD. 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has also been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Additionally, 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has been shown to inhibit the proliferation of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
The advantages of using 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in lab experiments are that it is a highly selective beta-2 adrenergic receptor antagonist, which allows for the specific targeting of this receptor. It also has a well-established mechanism of action and has been extensively studied in scientific research. However, the limitations of using 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in lab experiments are that it is a complex compound to synthesize, which may limit its availability and increase its cost. Additionally, the use of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in lab experiments may be limited by its potential toxicity and side effects.
未来方向
There are several future directions for the use of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in scientific research. One potential direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its effects on other physiological and biochemical processes, such as glucose metabolism and insulin secretion. Additionally, the development of new beta-2 adrenergic receptor antagonists based on the structure of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- may lead to the discovery of new drugs for the treatment of respiratory diseases and other conditions.
合成方法
The synthesis of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- involves the reaction of 1,5-naphthalenediol with 2-(isopropylamino)ethyl 3-bromo-4-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution and esterification to yield the desired product. The synthesis of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- is a complex process that requires expertise in organic chemistry.
科学研究应用
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has been extensively used in scientific research to study the beta-2 adrenergic receptor and its role in various physiological and biochemical processes. It has been used to investigate the mechanism of action of beta-2 adrenergic receptor agonists and antagonists, their binding affinity, and their effects on intracellular signaling pathways. 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has also been used to study the role of beta-2 adrenergic receptors in asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases.
属性
CAS 编号 |
114662-00-9 |
|---|---|
产品名称 |
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- |
分子式 |
C16H21NO4 |
分子量 |
291.34 g/mol |
IUPAC 名称 |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,5-diol |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-11(18)9-21-15-7-6-13(19)12-4-3-5-14(20)16(12)15/h3-7,10-11,17-20H,8-9H2,1-2H3 |
InChI 键 |
KBQGDOTZGXVBLR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=C2C(=C(C=C1)O)C=CC=C2O)O |
规范 SMILES |
CC(C)NCC(COC1=C2C(=C(C=C1)O)C=CC=C2O)O |
同义词 |
4,8-DHP 4,8-dihydroxypropranolol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)
